N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide
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Overview
Description
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyano group, a trimethoxyphenyl group, and a naphthylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetic anhydride .
Major Products
Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group, in particular, plays a crucial role in binding to target sites and modulating their activity . This interaction can lead to the inhibition of key biological pathways, making the compound a valuable tool in therapeutic research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and molecules containing the trimethoxyphenyl group. Examples include:
- N-(2-(trifluoromethoxy)phenyl)acetamide
- 2-(4,4-dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide
Uniqueness
N-[cyano(3,4,5-trimethoxyphenyl)methyl]-2-(naphthalen-2-yl)acetamide is unique due to its combination of a cyano group, a trimethoxyphenyl group, and a naphthylacetamide moiety. This structural arrangement provides distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-2-naphthalen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-27-20-12-18(13-21(28-2)23(20)29-3)19(14-24)25-22(26)11-15-8-9-16-6-4-5-7-17(16)10-15/h4-10,12-13,19H,11H2,1-3H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTQHAIPROJORC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)CC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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